molecular formula C15H14N4O2 B2759157 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034307-95-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2759157
CAS No.: 2034307-95-2
M. Wt: 282.303
InChI Key: JGLIMBVQCLQIKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of “N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine” includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). The structure can also be confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various methods. For instance, the boiling point can be predicted, and the compound’s solubility in different solvents can be determined .

Scientific Research Applications

Antiprotozoal Agents

Research demonstrates the synthesis of compounds related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide, showcasing strong DNA affinities and in vitro activity against protozoal infections like Trypanosoma brucei rhodesiense and Plasmodium falciparum. The development of these compounds into potential antiprotozoal agents underscores the importance of structural analogs in therapeutic applications (Ismail et al., 2004).

Heterocyclic Chemistry

The compound's framework serves as a precursor in the synthesis of complex heterocyclic structures, facilitating the exploration of novel chemical entities. For instance, the synthesis and transformations of related heterocyclic compounds have been reported, which are significant for developing new materials with potential biological activities (El’chaninov et al., 2018).

Fungicidal Research

In the realm of agricultural chemistry, derivatives of furan-2-carboxamide, which share a core similarity with the target compound, have been investigated for their fungicidal properties. This research contributes to the development of new agrochemicals aimed at enhancing crop protection (Masatsugu et al., 2010).

Amplification of Antibiotics

Studies have also explored the role of related compounds in amplifying the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli, showcasing the compound’s utility in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Synthesis of N-alkylated Derivatives

Further research into N-alkylated derivatives of closely related compounds demonstrates the versatility of these chemical frameworks in synthesizing a variety of biologically active molecules. This synthesis pathway underscores the compound's relevance in medicinal chemistry and drug design (El-Essawy & Rady, 2011).

Antibacterial Activity

The antibacterial potential of pyrazolopyridine derivatives, akin to the core structure of the compound , has been evaluated, revealing moderate to good activity against various bacterial strains. This highlights the compound's potential in the development of new antibacterial agents (Panda et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on this compound are not explicitly mentioned in the available literature .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-15(20)14-3-2-4-21-14/h2-6,8-10H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLIMBVQCLQIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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